methyl 2,6-dichloro-3-formylbenzoate
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Overview
Description
Methyl 2,6-dichloro-3-formylbenzoate is a chemical compound that belongs to the benzoate ester family. It has the molecular formula C9H6Cl2O3 and a molecular weight of 233.04 g/mol . This compound is characterized by the presence of two chlorine atoms and a formyl group attached to a benzoate ester structure.
Preparation Methods
Methyl 2,6-dichloro-3-formylbenzoate is synthesized through the reaction of 2,6-dichloro-3-formylbenzoic acid with methanol. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Methyl 2,6-dichloro-3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,6-dichloro-3-formylbenzoate has several applications in scientific research, including:
Biology: It is used in the study of biochemical pathways and as a reagent in biological assays.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reference standard in analytical chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Methyl 2,6-dichloro-3-formylbenzoate can be compared with other similar compounds, such as:
Methyl 2,6-dichlorobenzoate: Lacks the formyl group, making it less reactive in certain reactions.
Methyl 3-formylbenzoate: Lacks the chlorine atoms, affecting its reactivity and applications.
Methyl 2,6-dichloro-4-formylbenzoate: Has a different position of the formyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
311348-58-0 |
---|---|
Molecular Formula |
C9H6Cl2O3 |
Molecular Weight |
233 |
Purity |
95 |
Origin of Product |
United States |
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